molecular formula C16H9Cl4N3O2 B2934530 3,4,5,6-tetrachloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-2-carboxamide CAS No. 1424502-76-0

3,4,5,6-tetrachloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-2-carboxamide

Cat. No.: B2934530
CAS No.: 1424502-76-0
M. Wt: 417.07
InChI Key: LMRLFTJHJFMCNT-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-2-carboxamide is a complex organic compound characterized by its multiple chlorine atoms and a benzoxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-tetrachloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-2-carboxamide typically involves multiple steps, starting with the chlorination of the pyridine ring followed by the introduction of the benzoxazole moiety. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure the selective addition of chlorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple chlorine atoms makes it a versatile substrate for further chemical modifications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3,4,5,6-tetrachloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-2-carboxamide has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure and reactivity profile make it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3,4,5,6-tetrachloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3,4,5,6-Tetrachloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-2-carboxamide: is structurally similar to other chlorinated pyridine derivatives and benzoxazole compounds.

  • 3,4,5,6-Tetrachloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)phthalimide: is another related compound with a similar core structure but different functional groups.

Properties

IUPAC Name

3,4,5,6-tetrachloro-N-(2-cyclopropyl-1,3-benzoxazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl4N3O2/c17-10-11(18)13(23-14(20)12(10)19)15(24)21-7-3-4-9-8(5-7)22-16(25-9)6-1-2-6/h3-6H,1-2H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRLFTJHJFMCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=NC(=C(C(=C4Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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